Ethyl 2-ethoxyacetimidate
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Overview
Description
Ethyl 2-ethoxyacetimidate is a chemical compound with the molecular formula C6H13NO2. It is known for its use in various chemical reactions and applications, particularly in organic synthesis. This compound is characterized by its ethoxy and imidate functional groups, which contribute to its reactivity and versatility in different chemical processes.
Preparation Methods
Ethyl 2-ethoxyacetimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with ethylamine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, resulting in the formation of this compound . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-ethoxyacetimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
Ethyl 2-ethoxyacetimidate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidates and related compounds.
Biology: This compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxyacetimidate involves its reactivity with various nucleophiles and electrophiles. The ethoxy group can be displaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the imidate group can undergo hydrolysis to form corresponding amides or acids. These reactions are facilitated by the presence of specific catalysts or reaction conditions that enhance the reactivity of the compound .
Comparison with Similar Compounds
Ethyl 2-ethoxyacetimidate can be compared with other similar compounds, such as:
Ethyl acetimidate: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
Mthis compound: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl 2-methoxyacetimidate: Contains a methoxy group instead of an ethoxy group, leading to differences in chemical behavior and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and versatility due to the presence of both ethoxy and imidate functional groups.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
ethyl 2-ethoxyethanimidate |
InChI |
InChI=1S/C6H13NO2/c1-3-8-5-6(7)9-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
FYYMOSPTRCOSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=N)OCC |
Origin of Product |
United States |
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